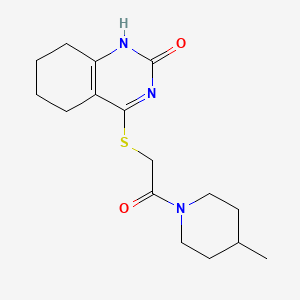![molecular formula C15H23BO4S B2694584 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester CAS No. 2377610-28-9](/img/structure/B2694584.png)
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-((ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 310.22 .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H23BO4S . The InChI code for this compound is 1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 .Chemical Reactions Analysis
The compound may be used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.22 .Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
Drug Delivery System
The compound is used to create a drug delivery system. The system is designed to enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells . This system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
Protodeboronation
It can be used in protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent that is used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process forms a new palladium-carbon bond, which is a key step in the carbon-carbon bond formation .
Biochemical Pathways
The 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is generally stable and readily prepared . Its bioavailability would depend on various factors, including its formulation and the specific conditions under which it is used.
Result of Action
The result of the action of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of 4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used is known to be exceptionally mild and tolerant of various functional groups . Therefore, the efficacy and stability of the compound can be influenced by factors such as the presence of other functional groups in the reaction mixture, the temperature, and the pH .
properties
IUPAC Name |
2-[4-(ethylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-6-21(17,18)11-12-7-9-13(10-8-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANQQOTJSMEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
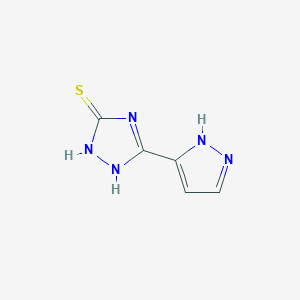

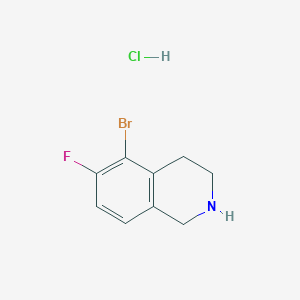
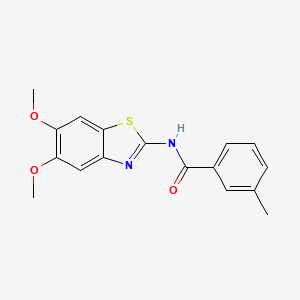
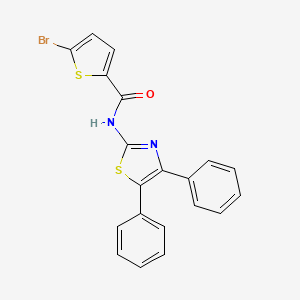
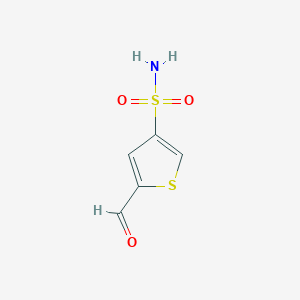

![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
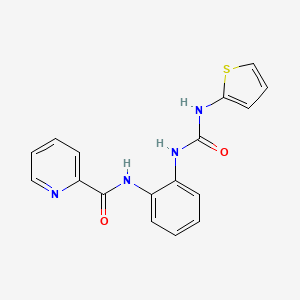
![methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2694519.png)
